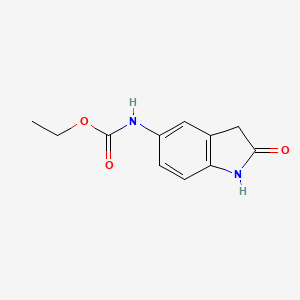
Ethyl (2-oxoindolin-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-oxoindolin-5-yl)carbamate is a compound with the molecular formula C11H12N2O3. The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Molecular Structure Analysis
Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Chemical Reactions Analysis
Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Physical And Chemical Properties Analysis
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .Applications De Recherche Scientifique
Formation and Detection in Food Products
Ethyl carbamate (EC) is a compound of interest due to its presence in fermented food products and alcoholic beverages, classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Studies have extensively explored the formation and metabolism of EC in food, establishing analytical methods for its detection across various matrices. Mitigation strategies, including physical, chemical, enzymatic, and genetic engineering methods, have been developed to reduce EC levels in food products, with natural products offering protection against EC-induced toxicity (Gowd, Su, Karlovsky, & Chen, 2018).
Toxic Effects and Mitigation Strategies
Research on EC's toxic effects has led to a better understanding of its impact on various organs and the development of strategies to prevent EC-induced tumorigenesis and genotoxicity. The carcinogenicity of alcoholic beverages and the frequent contaminant ethyl carbamate has been reassessed, highlighting the need for effective mitigation measures to limit EC's threat to human health (Baan, Straif, Grosse, Secretan, El Ghissassi, Bouvard, Altieri, & Cogliano, 2007).
Synthesis and Characterization of Novel Compounds
Ethyl (2-oxoindolin-5-yl)carbamate plays a role in the synthesis of new compounds with potential as anticancer agents. For example, derivatives synthesized from the conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide using dithiocarbamate as a spacer have shown promise in this area. The multistep reaction procedures and the structural support provided by various spectroscopic methods underline the compound's utility in developing therapeutic agents (Nadhum & Mohammed, 2020).
Antimicrobial and Antineoplastic Potential
Further investigations into Ethyl (2-oxoindolin-5-yl)carbamate derivatives have revealed their antimicrobial and antineoplastic potential. Structurally new carbodithioate derivatives, designed and synthesized to include this compound, have displayed significant activity against a range of pathogens and diseases, indicating the compound's versatility in drug development (Akhaja & Raval, 2013).
Safety And Hazards
Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-(2-oxo-1,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)12-8-3-4-9-7(5-8)6-10(14)13-9/h3-5H,2,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDAKVPAICVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-oxoindolin-5-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
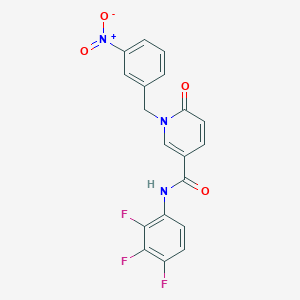
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)
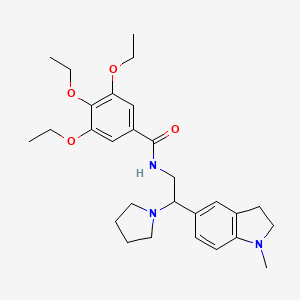
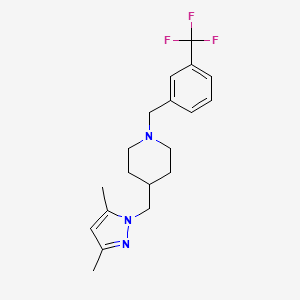
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)
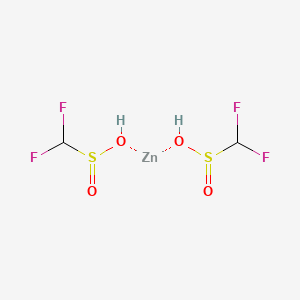
![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)
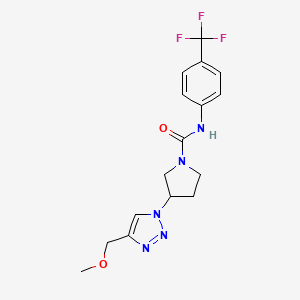
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)